molecular formula H5O41PW12 B084731 Phosphotungstic acid hydrate CAS No. 12501-23-4

Phosphotungstic acid hydrate

Cat. No.: B084731
CAS No.: 12501-23-4
M. Wt: 2898 g/mol
InChI Key: AVFBYUADVDVJQL-UHFFFAOYSA-N
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Description

Phosphotungstic acid hydrate, also known as tungstophosphoric acid hydrate, is a heteropoly acid with the chemical formula H₃PW₁₂O₄₀·nH₂O. It is typically isolated as the n = 24 hydrate but can be desiccated to the hexahydrate (n = 6). This compound is known for its high acidity and is widely used in various scientific and industrial applications .

Mechanism of Action

Target of Action

12-Tungstophosphoric acid hydrate, also known as Phosphotungstic acid hydrate or Hydrogen phosphotungstate hydrate (H3PW12O40.xH2O), is a heteropoly acid . It primarily targets fibrin, collagen, and fibers of connective tissues . It also interacts with carbohydrates , playing a crucial role in carbohydrate reactions .

Mode of Action

This compound binds to its targets (fibrin, collagen, and fibers of connective tissues) and replaces the anions of dyes from these materials, selectively decoloring them . In the context of carbohydrate reactions, it acts as a novel acidic catalyst .

Biochemical Pathways

It’s known that it plays a significant role in the staining of cell specimens in histology, often used alongside haematoxylin . It’s also utilized in carbohydrate reactions such as per-O-acetylation, regioselective O-4,6 benzylidene acetal formation, regioselective O-4 ring-opening, and glycosylation .

Pharmacokinetics

It’s known that it’s soluble in water, alcohol, and ether , which suggests that it could have good bioavailability.

Result of Action

The primary result of this compound’s action is the selective decoloring of fibrin, collagen, and fibers of connective tissues . This property makes it a valuable tool in histology for staining cell specimens . In carbohydrate reactions, it acts as a catalyst, facilitating various reactions and contributing to the synthesis of carbohydrate-based bioactive oligomers .

Action Environment

This compound is stable and has high catalytic activity . It can function in both homogeneous and heterogeneous reactions and even act as a phase-transfer catalyst . It’s environmentally friendly and considered a green catalyst . Its action, efficacy, and stability can be influenced by environmental factors such as pH and temperature .

Preparation Methods

Phosphotungstic acid hydrate can be synthesized by reacting sodium tungstate dihydrate (Na₂WO₄·2H₂O) with phosphoric acid (H₃PO₄), which is then acidified with hydrochloric acid (HCl). The reaction typically proceeds under controlled conditions to ensure the formation of the desired hydrate .

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and purification steps to isolate the hydrate form .

Chemical Reactions Analysis

Phosphotungstic acid hydrate undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic reactions.

    Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.

    Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include hydrochloric acid, sodium tungstate, and phosphoric acid. The major products formed from these reactions depend on the specific conditions and reactants used .

Comparison with Similar Compounds

Phosphotungstic acid hydrate is often compared with other heteropoly acids, such as phosphomolybdic acid and silicotungstic acid. These compounds share similar properties, such as high acidity and catalytic activity, but differ in their specific applications and reactivity. For example:

This compound is unique in its ability to form stable hydrates and its wide range of applications in both scientific research and industrial processes.

Properties

IUPAC Name

phosphoric acid;trioxotungsten;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3O4P.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFBYUADVDVJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5O41PW12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583755
Record name Phosphoric acid--trioxotungsten--water (1/12/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2898.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12501-23-4
Record name Phosphoric acid--trioxotungsten--water (1/12/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO':κO':κO':κO'':κO'':κO'':κO''':κO''':κO''']]dodeca-, hydrogen, hydrate (1:3:?)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.885
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

For example, by dissolving sodium tungstate (VI) in distilled water, adding an aqueous solution of phosphoric acid to the obtained solution, and then adding concentrated sulfuric acid to adjust the pH to an acidic range, followed by addition of hydrogen peroxide, stirring at room temperature, and then, adding a halogenated quaternary ammonium such as tetra-(n-butyl)ammonium chloride, it is possible to obtain the tungstophosphoric acid salt represented by the formula (3) such as tri[tetra-(n-butyl)ammonium]tetra(diperoxotungsto)phosphoric acid salt.
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sodium tungstate (VI)
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quaternary ammonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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